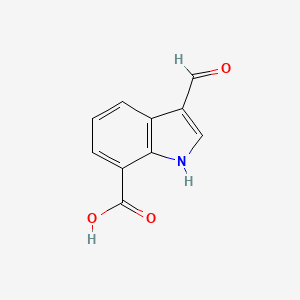

3-formyl-1H-indole-7-carboxylic Acid

描述

Significance of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry. cymitquimica.commdpi.com This heterocyclic system is a "privileged scaffold," meaning it can bind to a multitude of biological targets with high affinity, making it a recurring structural motif in both natural products and synthetic pharmaceuticals. cymitquimica.com The versatility of the indole scaffold stems from its unique electronic properties and the ability to substitute it at various positions to fine-tune its pharmacological profile. beilstein-journals.org

Indole derivatives exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. chemshuttle.com This wide therapeutic window has led to the development of numerous successful drugs. For instance, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID), while Vincristine is a potent anti-tumor agent used in chemotherapy. mdpi.com The neurotransmitter serotonin (B10506) and the essential amino acid tryptophan are prominent examples of biologically crucial endogenous indoles, highlighting the deep-seated role of this scaffold in human physiology. mdpi.comepo.org The continuous exploration of indole derivatives allows researchers to develop novel therapeutic agents targeting a wide array of diseases, from common infections to complex conditions like cancer and neurodegenerative disorders. researchgate.net

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Indomethacin | NSAID | Inhibits the production of prostaglandins. mdpi.com |

| Vincristine | Anti-cancer | Inhibits tubulin polymerization, arresting cell division. mdpi.com |

| Ondansetron | Antiemetic | Serotonin 5-HT3 receptor antagonist. |

| Sumatriptan | Antimigraine | Serotonin 5-HT1B and 5-HT1D receptor agonist. |

| Arbidol | Antiviral | Inhibits viral entry into host cells. beilstein-journals.org |

Overview of Formylated Indole Derivatives in Chemical Biology

Within the vast family of indole derivatives, those bearing a formyl group (–CHO), known as indole carboxaldehydes, are of particular importance in chemical biology and synthetic chemistry. The formyl group is a highly versatile functional group that can participate in a wide range of chemical transformations. nih.gov Indole-3-carboxaldehyde (B46971) is one of the most well-studied examples, serving as a key intermediate for the synthesis of more complex, biologically active molecules and indole alkaloids. nih.gov

The formyl group can be readily reduced to a hydroxymethyl group, oxidized to a carboxylic acid, or serve as an electrophilic site for C-C and C-N bond-forming reactions. nih.gov This chemical reactivity makes formylated indoles valuable starting materials for building molecular diversity. The Vilsmeier-Haack reaction is a classic and widely used method for introducing a formyl group, typically at the electron-rich C3 position of the indole ring, using reagents like phosphorus oxychloride and dimethylformamide (DMF). The presence of the formyl group not only provides a synthetic handle but also influences the electronic properties of the indole ring system, which can be crucial for its interaction with biological targets. nih.gov Deuterated indole-3-carboxaldehydes, for instance, are useful building blocks for synthesizing deuterated bioactive molecules for metabolic studies.

Positioning of 3-Formyl-1H-indole-7-carboxylic Acid within Contemporary Chemical Research

This compound is a bifunctional indole derivative that occupies a specific niche within contemporary chemical research. It is primarily recognized as a valuable building block and intermediate in organic synthesis, particularly for creating highly functionalized indole compounds for pharmaceutical and agrochemical development. cymitquimica.com Its structure, featuring both an electrophilic formyl group at the 3-position and a nucleophilic/ionizable carboxylic acid group at the 7-position, offers multiple reaction sites for constructing complex molecular architectures. cymitquimica.com

Beyond its role as a synthetic intermediate, this compound has been identified in specific drug discovery contexts. For example, it is listed within a patent for compounds active on Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a central role in metabolism and are targets for drugs treating metabolic disorders like diabetes.

Furthermore, derivatives of this specific compound have been investigated as potential therapeutic agents. In one study, a molecule derived from this compound was synthesized and evaluated as part of a series of allosteric inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF1R) kinase. IGF1R is a target in cancer therapy, and the study highlighted how the specific substitution pattern on the indole ring, including the groups at the 3 and 7 positions, is critical for binding to the receptor and achieving inhibitory activity. This positions the compound as a relevant scaffold for developing targeted therapies in oncology.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 317854-65-2 | |

| Molecular Formula | C10H7NO3 | |

| Molecular Weight | 189.17 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1=CC2=C(C(=C1)C(=O)O)NC=C2C=O | |

| Monoisotopic Mass | 189.042593085 Da |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-formyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-4-11-9-7(6)2-1-3-8(9)10(13)14/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYJDPNVBUDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383847 | |

| Record name | 3-formyl-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317854-65-2 | |

| Record name | 3-formyl-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Formyl 1h Indole 7 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Indole (B1671886) Core

A retrosynthetic analysis of 3-formyl-1H-indole-7-carboxylic acid reveals several potential disconnections, primarily centered around the formation of the indole core and the introduction of the formyl and carboxyl functionalities. The two main retrosynthetic approaches involve either the sequential functionalization of a pre-formed indole nucleus or the cyclization of appropriately substituted acyclic precursors.

Approach A: Functionalization of a Pre-formed Indole Ring

This approach starts with a simpler indole derivative and introduces the formyl and carboxyl groups in a stepwise manner. The key disconnections are the C-C bond of the formyl group and the C-C bond of the carboxyl group.

Disconnection 1 (C3-Formylation): The formyl group at the C3 position can be retrosynthetically disconnected to indole-7-carboxylic acid. This suggests a forward synthesis involving the formylation of indole-7-carboxylic acid. The high nucleophilicity of the C3 position of the indole ring makes this a plausible transformation.

Disconnection 2 (C7-Carboxylation): Alternatively, the carboxyl group at the C7 position can be disconnected to 3-formylindole. This would necessitate a carboxylation reaction at the C7 position of 3-formylindole, a more challenging transformation due to the deactivating nature of the formyl group.

Approach B: Indole Ring Synthesis from Acyclic Precursors

This strategy involves the construction of the indole ring from precursors already bearing the required formyl and carboxyl functionalities, or their synthetic equivalents. Key indole syntheses that can be adapted for this purpose include the Fischer, Reissert, and Larock indole syntheses. For instance, a Fischer indole synthesis could be envisioned from a substituted phenylhydrazine (B124118) and a carbonyl compound that would ultimately provide the desired substitution pattern.

Direct and Indirect Formylation Approaches at the C3 Position of the Indole Ring

The introduction of a formyl group at the C3 position of the indole ring is a well-established transformation, with several reliable methods available.

Vilsmeier-Haack Formylation and its Modern Adaptations

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemrxiv.orggoogle.comorganic-chemistry.org The reaction typically employs a phosphoryl chloride (POCl3) and a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). chemrxiv.org This electrophile then attacks the electron-rich C3 position of the indole ring.

The regioselectivity of the Vilsmeier-Haack reaction on indoles is generally high for the C3 position, which is the most nucleophilic site. youtube.com However, the presence of substituents on the indole ring can influence the outcome. For the synthesis of this compound, performing the Vilsmeier-Haack reaction on indole-7-carboxylic acid is a potential route. The compatibility of the carboxylic acid group with the reaction conditions needs to be considered, as the acidic nature of the Vilsmeier reagent could potentially lead to side reactions. Protection of the carboxylic acid as an ester may be necessary.

Modern adaptations of the Vilsmeier-Haack reaction aim to use milder reagents and improve the environmental footprint of the process.

Catalytic C-H Formylation Methodologies for Indoles

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. Several catalytic systems have been developed for the C3-formylation of indoles.

One notable example is an iron-catalyzed C3-selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849), with air as the oxidant. organic-chemistry.org This method offers a greener alternative to traditional formylation techniques that often rely on stoichiometric and hazardous reagents. organic-chemistry.org The reaction is believed to proceed through the formation of an imine intermediate, followed by nucleophilic attack of the indole at the C3 position. organic-chemistry.org

| Catalyst | Formyl Source | Oxidant | Key Features |

| Ferric chloride (FeCl3) | Formaldehyde and aqueous ammonia | Air | Inexpensive, non-toxic catalyst, mild conditions, environmentally benign. organic-chemistry.org |

Orthoester-Mediated Formylation Strategies

Orthoesters, such as trimethyl orthoformate, can serve as effective formylating agents for indoles in the presence of a suitable catalyst. Boron trifluoride diethyl etherate (BF3·OEt2) has been shown to be an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate as the formyl source. This method is practical, efficient, and scalable, offering rapid and efficient synthesis of a wide range of C-formylindoles. acs.org

Carboxylation Methodologies at the C7 Position of the Indole Ring

The introduction of a carboxyl group at the C7 position of the indole ring is a more challenging task compared to C3-functionalization, due to the lower reactivity of the benzenoid ring. Directed C-H functionalization strategies have proven to be the most effective for achieving regioselective carboxylation at this position.

The use of a directing group on the indole nitrogen can facilitate the selective functionalization of the C7-H bond. nih.govacs.org Various directing groups, such as phosphinoyl groups, have been successfully employed to direct palladium-catalyzed C-H activation to the C7 position. acs.org Once the C7 position is activated, it can be coupled with a suitable carboxylating agent.

A general strategy for the site-selective C-H functionalization of indoles at the benzene (B151609) core involves the installation of a directing group that can chelate to a transition metal catalyst, bringing the catalyst in proximity to the target C-H bond. nih.gov For C7-carboxylation, a directing group at the N1 position can facilitate the formation of a palladacycle intermediate, which can then undergo carbonylation with carbon monoxide or react with other C1 sources to introduce the carboxyl group.

A known synthetic route to indole-7-carboxylic acid involves a multi-step sequence starting from 3-chloro-2-nitrotoluene. acs.org This involves condensation with diethyl oxalate, reductive cyclization, conversion of the resulting chloroindole to a cyanoindole, and subsequent hydrolysis to the carboxylic acid. acs.org

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

Convergent Synthesis

A convergent approach would involve the synthesis of two or more complex fragments that are then combined in the final stages to form the target molecule. For this compound, a convergent strategy could involve the synthesis of a suitably substituted o-nitrotoluene derivative and a partner that would form the pyrrole (B145914) ring upon cyclization. For example, a 2-methyl-3-nitrobenzoic acid derivative could be elaborated and then subjected to a Reissert or a related indole synthesis to construct the indole core with the desired substituents in place.

Divergent Synthesis

A divergent strategy begins with a common intermediate that can be selectively functionalized to produce a variety of related compounds. A plausible divergent synthesis of this compound would start with indole-7-carboxylic acid. This readily available starting material could then be subjected to a C3-formylation reaction, such as the Vilsmeier-Haack reaction or a catalytic C-H formylation, to introduce the formyl group and afford the final product. The success of this approach hinges on the chemoselectivity of the formylation reaction in the presence of the carboxylic acid group. Protection of the carboxylic acid as an ester might be required to avoid unwanted side reactions.

Alternatively, one could start with 3-formylindole and attempt a regioselective carboxylation at the C7 position. This would likely require the installation of a directing group at the N1 position to achieve the desired regioselectivity.

| Synthetic Approach | Key Intermediate | Key Transformation(s) |

| Convergent | Substituted o-nitrotoluene and a cyclization partner | Indole ring synthesis (e.g., Reissert, Fischer) |

| Divergent | Indole-7-carboxylic acid | C3-Formylation (e.g., Vilsmeier-Haack, catalytic C-H formylation) |

| Divergent | 3-Formylindole | N1-protection, directed C7-carboxylation |

Stereoselective and Regioselective Synthesis of Advanced Intermediates

The construction of the this compound scaffold necessitates highly regioselective methods to introduce functional groups at the C3 and C7 positions of the indole ring. The indole nucleus is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic substitution. rsc.org However, achieving substitution at the C7 position while maintaining the C3 functionality requires a multi-step, strategic approach.

Regioselective Synthesis:

A plausible synthetic strategy involves establishing the 7-carboxy functionality first, followed by a C3-selective formylation. The synthesis would likely begin with a suitably substituted aniline (B41778) precursor, which can be cyclized to form the indole-7-carboxylic acid skeleton using classic indole syntheses like the Fischer, Leimgruber-Batcho, or related methods. Once the indole-7-carboxylic acid intermediate is obtained, the C3 position can be selectively formylated.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, with high regioselectivity for the C3 position. rsc.orgnumberanalytics.com This reaction typically employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). numberanalytics.comresearchgate.net The reaction proceeds through an electrophilic iminium salt that attacks the C3 position of the indole. rsc.org Other formylation techniques include the Duff, Reimer-Tiemann, and Gattermann-Koch reactions, though these often require harsher conditions and may offer lower yields or selectivity compared to the Vilsmeier-Haack approach for indoles. acs.org

Recent advancements have provided alternative methods for C3-formylation. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate as the formyl source, enabling the synthesis of various C-formylindoles under mild conditions. acs.org Another approach involves a Friedel-Crafts acylation, which can be highly regioselective for the C3 position when catalyzed by metal triflates like Y(OTf)₃ in ionic liquids. nih.gov

| Method | Reagents | Catalyst | Key Features |

| Vilsmeier-Haack | POCl₃, DMF | N/A (Stoichiometric) | High C3-regioselectivity; widely applicable. numberanalytics.comresearchgate.net |

| Boron-Catalyzed Formylation | Trimethyl orthoformate (TMOF) | BF₃·OEt₂ | Mild conditions; rapid synthesis of various C-formylindoles. acs.org |

| Friedel-Crafts Acylation | Acid Anhydrides | Y(OTf)₃ in [BMI]BF₄ | High C3-regioselectivity without N-H protection; fast reaction times with microwave irradiation. nih.gov |

| Iron-Catalyzed Formylation | Formaldehyde, Aqueous Ammonia | FeCl₃ | Greener alternative using a non-toxic catalyst and air as the oxidant; scalable. organic-chemistry.org |

Stereoselective Synthesis:

While this compound itself is achiral, stereoselective methods are crucial for the synthesis of advanced chiral intermediates and analogues. Asymmetric catalysis is a key strategy for achieving stereocontrol. For instance, rhodium(II) catalysts with chiral ligands have been used for the enantioselective C-H functionalization of indoles with diazo compounds, yielding α-alkyl-α-indolylacetates with high enantioselectivity. acs.org Such methods could be adapted to introduce chiral side chains at the C3 position.

Furthermore, the stereoselective conversion of the planar indole ring into a three-dimensional indoline (B122111) skeleton can generate multiple stereocenters. Palladium-catalyzed asymmetric dearomatization of indoles has been reported, efficiently constructing 2,3-disubstituted indolines with high stereocontrol. researchgate.net These strategies are vital for building molecular complexity and accessing a wider range of biologically active indole derivatives.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on environmental sustainability has driven the development of greener synthetic methodologies in indole chemistry. Traditional methods, particularly the Vilsmeier-Haack reaction, are effective but suffer from significant drawbacks from a green chemistry perspective, most notably the use of stoichiometric amounts of the corrosive and hazardous reagent phosphorus oxychloride (POCl₃). acs.orgnih.gov

Recent research has focused on developing more benign alternatives. An iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde and aqueous ammonia, with air serving as the terminal oxidant. organic-chemistry.org This method is advantageous as it utilizes an inexpensive, non-toxic catalyst (FeCl₃) and avoids environmentally harmful reagents. organic-chemistry.org

Another significant advance is the development of a catalytic version of the Vilsmeier-Haack reaction. nih.govacs.org By employing a P(III)/P(V)=O catalytic cycle, the reaction can proceed with only a catalytic amount of a phosphine (B1218219) oxide, drastically reducing the waste associated with stoichiometric POCl₃. nih.gov This catalytic approach not only provides a greener pathway but also operates under mild conditions. nih.govacs.org

Other green chemistry principles applied to indole synthesis include:

Alternative Solvents: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), has been shown to be effective for regioselective Friedel-Crafts acylations. Ionic liquids can often be recycled, reducing solvent waste. nih.gov

Energy Efficiency: Microwave irradiation is used to accelerate reactions, leading to significantly shorter reaction times and often improved yields, as demonstrated in the synthesis of 3-acylindoles. nih.govresearchgate.net

Atom Economy: Solvent-free reactions, such as the addition of indoles to aldehydes under neat conditions, maximize atom economy by eliminating solvents altogether. mdpi.com

| Method | Traditional Approach | Green Alternative | Green Chemistry Principle(s) |

| C3-Formylation | Vilsmeier-Haack: Stoichiometric POCl₃ in DMF. numberanalytics.com | Iron-Catalyzed: Catalytic FeCl₃, formaldehyde, air as oxidant. organic-chemistry.org | Use of non-toxic catalyst, safer reagents, use of renewable resources (air). |

| Catalytic Vilsmeier-Haack: Catalytic P(III)/P(V)=O cycle. nih.govacs.org | Catalysis, waste reduction. | ||

| Acylation | Friedel-Crafts: Stoichiometric Lewis acids (e.g., AlCl₃) in volatile organic solvents. nih.gov | Catalytic Y(OTf)₃ in reusable ionic liquid ([BMI]BF₄) with microwave heating. nih.gov | Catalysis, use of greener solvents, energy efficiency. |

| Michael Addition | Organic solvents, conventional heating. researchgate.net | Catalytic tungstophosphoric acid in water with ultrasound irradiation. researchgate.net | Use of water as a green solvent, energy efficiency. |

Scalability and Process Optimization for Academic and Industrial Applications

The transition of a synthetic route from laboratory-scale to academic or industrial-scale production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. For a molecule like this compound, scalability of the key formylation and indole ring-formation steps is paramount.

The traditional Vilsmeier-Haack reaction, despite its environmental concerns, is a robust and well-understood transformation that has been implemented on an industrial scale for the production of various indole-3-carboxaldehyde (B46971) derivatives. google.comchemrxiv.org Process optimization for such reactions typically involves adjusting parameters like reaction temperature, reagent stoichiometry, and work-up procedures to maximize yield and purity while ensuring safe handling of reagents like POCl₃. google.com The iron-catalyzed formylation method has also been demonstrated to be scalable, with successful gram-scale syntheses reported. organic-chemistry.org

A modern approach to scalability and process optimization is the use of continuous flow chemistry. Flow synthesis offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for rapid on-demand production. beilstein-journals.org A multi-step flow synthesis of an indole-3-carboxylic ester has been successfully developed, demonstrating the power of this technology for scaling up indole synthesis. beilstein-journals.org In this process, optimization of parameters such as flow rate, residence time, temperature, and pressure was critical to achieving high conversion and throughput. For example, a throughput of 15.6 mmol/h (3.7 g/h) was achieved for a key reductive cyclization step. beilstein-journals.org

| Parameter | Description | Example of Optimization (Flow Synthesis of Indole-3-Carboxylic Ester) beilstein-journals.org |

| Flow Rate | The volume of reagent solution passing through the reactor per unit time. | Optimized to 1.3 mL/min to ensure >98% conversion. |

| Residence Time | The average time a molecule spends in the reactor coil. | A residence time of ~30 minutes at 65 °C gave quantitative conversion for an SNAr reaction. |

| Temperature | Reaction temperature, which significantly affects reaction rate and selectivity. | A temperature of 50 °C was optimal for a hydrogenation step. |

| Pressure | System pressure, which can be used to run reactions above the solvent's boiling point. | Working at a higher internal pressure (15 bar) enabled stable and continuous operation. |

| Catalyst Loading | The amount of catalyst used relative to the substrate. | A 10 mol % Pd/C catalyst cartridge was used for a reductive cyclization. |

| Throughput | The amount of product produced per unit time. | A throughput of 0.108 mol/h was achieved for an intermediate synthesis step. |

The optimization of synthetic processes, whether in batch or flow, is crucial for the efficient production of this compound and its analogues, enabling further research and potential commercial applications. academax.com

Structure Activity Relationship Sar and Derivative Synthesis in the Context of 3 Formyl 1h Indole 7 Carboxylic Acid

Design Principles for Novel 3-Formyl-1H-indole-7-carboxylic Acid Derivatives

The design of novel derivatives of this compound is guided by established principles of medicinal chemistry, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The inherent functionalities of the parent molecule—the indole (B1671886) NH, the C3-formyl group, and the C7-carboxylic acid—serve as key anchor points for chemical modification.

A primary design strategy involves the utilization of the indole scaffold as a core for interaction with biological targets. The aromatic nature of the indole ring allows for potential π-π stacking interactions with aromatic residues in protein binding pockets. The nitrogen atom of the indole can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule to its target.

The C3-formyl group is a versatile handle for introducing a variety of substituents. It can participate in hydrogen bonding as an acceptor and can be chemically modified to introduce larger, more complex functionalities. For instance, condensation reactions with amines or active methylene (B1212753) compounds can lead to the formation of imines, enamines, or extended conjugated systems, which can modulate the electronic properties and steric profile of the molecule.

The C7-carboxylic acid is another critical functional group for derivatization. It can act as a hydrogen bond donor and acceptor and can form ionic interactions with positively charged residues in a binding site. Esterification or amidation of the carboxylic acid can alter the molecule's polarity, solubility, and ability to cross cell membranes. These modifications are often employed to create prodrugs or to fine-tune the binding affinity and selectivity of the compound.

Exploration of Substituent Effects on the Indole Ring and Peripheral Functional Groups

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the indole ring and the peripheral functional groups. Systematic exploration of these effects is crucial for understanding the SAR and for the rational design of more potent and selective compounds.

Indole Ring Substituents: The introduction of various substituents, such as halogens, alkyl, alkoxy, and nitro groups, at different positions of the indole ring (C2, C4, C5, C6) can significantly influence the electronic and lipophilic properties of the molecule. For instance, electron-withdrawing groups can enhance the acidity of the indole NH, potentially strengthening hydrogen bonding interactions. Conversely, electron-donating groups can increase the electron density of the aromatic system, which may affect its binding characteristics. The position of the substituent is also critical; for example, substitution at the C5 position has been shown in other indole series to have a different impact on activity compared to substitution at the C6 position.

Peripheral Functional Group Modifications: Modification of the 3-formyl and 7-carboxylic acid groups is a key strategy to modulate activity. Converting the formyl group to an oxime, hydrazone, or other related functionalities introduces new hydrogen bonding capabilities and can alter the molecule's geometry. Similarly, the conversion of the carboxylic acid to esters or amides can impact the compound's pharmacokinetic profile and its interaction with the target. For example, the synthesis of a series of indole-3-carboxylic acid derivatives of amino acids and peptides has been explored to enhance biological activities.

A hypothetical SAR study could involve synthesizing a library of compounds with systematic variations and evaluating their biological activity. The findings from such a study could be compiled into a data table to visualize the impact of different substituents.

| Compound ID | Indole Ring Substituent | C3-Group Modification | C7-Group Modification | Biological Activity (IC50, µM) |

| Parent | H | -CHO | -COOH | >100 |

| 1a | 5-Cl | -CHO | -COOH | 50 |

| 1b | 5-OCH3 | -CHO | -COOH | 75 |

| 2a | H | -CH=NOH | -COOH | 25 |

| 3a | H | -CHO | -COOCH3 | >100 |

| 3b | H | -CHO | -CONHCH2Ph | 10 |

This is a hypothetical data table for illustrative purposes.

Synthesis of Carboxylic Acid Esters and Amides of this compound

The synthesis of esters and amides of this compound is a fundamental step in exploring the SAR of this scaffold. These derivatives are typically prepared through standard organic chemistry transformations.

Ester Synthesis: Esterification of the carboxylic acid at the C7 position can be achieved by reacting this compound with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Amide Synthesis: The synthesis of amides follows a similar logic. The carboxylic acid can be activated and then reacted with a primary or secondary amine. The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) is a common and efficient method for forming the amide bond under mild conditions. This approach is particularly useful for coupling with sensitive amines or for the synthesis of peptide conjugates.

Investigating the Impact of N-Substituents on the 1H-Indole Moiety

The nitrogen atom of the indole ring (N1) is another key position for chemical modification. The presence of a hydrogen atom at this position allows it to act as a hydrogen bond donor. Substitution at this position can have a profound impact on the biological activity and physical properties of the molecule.

N-Alkylation and N-Arylation: N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions, using an aryl halide.

The introduction of a substituent at the N1 position can:

Abolish Hydrogen Bonding: Replacing the N-H with an N-alkyl or N-aryl group removes its ability to act as a hydrogen bond donor, which can be detrimental or beneficial to binding affinity depending on the target.

Introduce Steric Hindrance: Bulky N-substituents can introduce steric hindrance, which may influence the preferred conformation of the molecule and its ability to fit into a binding pocket.

Modulate Lipophilicity: The addition of alkyl or aryl groups at the N1 position generally increases the lipophilicity of the compound, which can affect its solubility, cell permeability, and metabolic stability.

Systematic studies involving the synthesis of a series of N-substituted analogs and their subsequent biological evaluation are essential to elucidate the role of the N1-substituent in the SAR of this compound derivatives.

Biologics and Conjugates Incorporating the this compound Scaffold

The unique trifunctional nature of this compound makes it an attractive scaffold for the development of biologics and conjugates. The carboxylic acid and formyl groups provide convenient handles for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids.

Protein-Small Molecule Conjugates: The carboxylic acid can be activated and coupled to lysine (B10760008) residues on a protein surface, while the formyl group can be used to form Schiff bases with amine groups, which can be further stabilized by reduction. Such protein-small molecule conjugates can be designed to selectively deliver a therapeutic agent to a specific target or to modulate the activity of the protein.

Linker Chemistry: In the design of bioconjugates, the this compound moiety can serve as a linker that connects a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The specific points of attachment and the nature of the chemical bonds formed are critical for the stability and efficacy of the conjugate.

The development of such conjugates requires a deep understanding of both the chemistry of the indole scaffold and the biology of the target biomolecule. While specific examples incorporating this compound are not yet widely reported in the literature, the principles of bioconjugation suggest its potential utility in this area.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of Complex Indole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-formyl-1H-indole-7-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals for each of the non-exchangeable protons. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The aldehyde proton would be highly deshielded, appearing as a singlet at approximately δ 10.0 ppm. The N-H proton of the indole (B1671886) ring would likely be observed as a broad singlet, also in the downfield region, while the carboxylic acid proton would be even further downfield and broader, often beyond δ 12.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbons of the aldehyde and carboxylic acid would have characteristic chemical shifts in the highly deshielded region of the spectrum (typically δ 160-190 ppm). The aromatic and pyrrolic carbons would resonate in the δ 100-140 ppm range. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to distinguish between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, although none of the latter two are present in this molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~11.5 | br s | 1H | N-H |

| ~10.0 | s | 1H | -CHO |

| ~8.3 | s | 1H | H-2 |

| ~8.1 | d | 1H | Aromatic Proton |

| ~7.8 | d | 1H | Aromatic Proton |

| ~7.3 | t | 1H | Aromatic Proton |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | -CHO |

| ~170 | -COOH |

| ~140 | Aromatic C |

| ~138 | Aromatic C |

| ~130 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~122 | Aromatic C |

| ~120 | Aromatic C |

| ~115 | Aromatic C |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₀H₇NO₃), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within 5 ppm).

The expected monoisotopic mass for this compound is 189.0426 Da. uni.lu An experimental HRMS measurement yielding a value very close to this would strongly support the proposed molecular formula. The fragmentation pattern observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), would offer further structural insights by revealing characteristic losses of functional groups, such as the loss of CO (28 Da) from the aldehyde or COOH (45 Da) from the carboxylic acid.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.0499 |

| [M+Na]⁺ | 212.0318 |

| [M-H]⁻ | 188.0353 |

Source: PubChem. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

For this compound, X-ray crystallography would reveal the planarity of the indole ring system and the orientation of the formyl and carboxylic acid substituents relative to the ring. Furthermore, it would provide invaluable information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and N-H groups, which dictate the crystal packing arrangement. This understanding of the solid-state structure is crucial in fields like materials science and pharmaceutical development. To date, no public records of a single-crystal X-ray diffraction study for this compound have been found.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are essential for assessing the purity of a synthesized compound and for the isolation of any related analogues or impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose due to its high resolution and sensitivity.

For this compound, a reversed-phase HPLC method would likely be developed. The compound would be separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, typically a mixture of water (often with a small amount of acid like formic or acetic acid to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, preparative HPLC could be utilized to isolate the pure compound from a reaction mixture or to separate it from any closely related structural analogues that may have formed during synthesis. Gas chromatography (GC) could also be used, potentially after derivatization of the polar carboxylic acid and N-H groups to increase volatility.

Biological and Pharmacological Investigations of 3 Formyl 1h Indole 7 Carboxylic Acid and Its Derivatives

In Vitro Biological Screening and Assay Development for Target Identification

The initial exploration of the therapeutic potential of 3-formyl-1H-indole-7-carboxylic acid and its derivatives begins with comprehensive in vitro biological screening. This crucial step involves testing the compounds against a wide array of biological targets to identify potential efficacy. For instance, derivatives of the closely related indole-2-carboxylic acid have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. A screening of an in-house compound library led to the identification of initial hits, which, although displaying weak inhibitory activity, provided a novel scaffold for further optimization mdpi.com.

Similarly, a high-throughput screening campaign identified an indole (B1671886) derivative as a micromolar antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key player in inflammatory conditions like asthma researchgate.net. This initial finding prompted the synthesis and evaluation of a series of related compounds to establish a structure-activity relationship (SAR) and improve potency researchgate.net.

In the context of antiviral research, a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid were synthesized and screened for their activity against SARS-CoV-2. One derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a reliable antiviral effect in vitro nih.gov.

These examples underscore the importance of initial screening and assay development in pinpointing the biological targets of novel indole-based compounds, thereby guiding further mechanistic and preclinical studies.

Mechanistic Studies on Cellular and Molecular Interactions

Once a biological activity is identified, the subsequent step is to elucidate the underlying mechanism of action at the cellular and molecular levels. This involves a detailed investigation of how these compounds interact with their biological targets.

Receptor Binding Studies and Agonist/Antagonist Profiling

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. For indole derivatives targeting G protein-coupled receptors (GPCRs), such as the CysLT1 receptor, these studies are critical. Research on 3-substituted 1H-indole-2-carboxylic acid derivatives revealed a novel and highly potent and selective CysLT1 antagonist, with IC50 values in the nanomolar range for CysLT1 and micromolar range for the related CysLT2 receptor researchgate.net. This selectivity is a crucial attribute for developing targeted therapies with minimal off-target effects.

Another study focused on novel derivatives of indole-3-carboxylic acid as angiotensin II receptor 1 (AT1) antagonists. Radioligand binding studies demonstrated that these compounds possess a high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan (B1675146) nih.gov. These findings highlight the potential of the indole scaffold in designing potent and selective receptor modulators.

Enzyme Inhibition Kinetics and Mechanism of Action Elucidation

For compounds that target enzymes, understanding their inhibition kinetics and mechanism is paramount. Studies on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors involved evaluating their inhibitory activities against the recombinant enzymes. The results indicated that the 2-carboxyl group plays a critical role in binding and that structural modifications on the indole skeleton and aryl ring significantly impact inhibitory potency mdpi.com.

In the realm of antiviral research, derivatives of indole-2-carboxylic acid have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs). The inhibitory effect of these compounds was evaluated in vitro, with some derivatives showing significantly improved activity over the parent compound mdpi.comnih.gov. Molecular docking studies suggested that the indole core and the C2 carboxyl group chelate the two Mg2+ ions within the active site of the integrase, providing a structural basis for their inhibitory action nih.gov.

Cellular Pathway Modulation and Signaling Cascade Analysis

Beyond direct target interaction, it is essential to understand how these compounds modulate cellular pathways and signaling cascades. Indole compounds are known to influence various signaling pathways involved in cancer progression. For example, some indole derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cell lines mdpi.com.

In the context of inflammation, the CysLT1 receptor, a target for some indole derivatives, is known to mediate its effects through G protein-coupled signaling pathways that lead to calcium mobilization and cellular responses like chemotaxis researchgate.net. Potent antagonists can effectively block these downstream signaling events. Furthermore, indole derivatives have been shown to reduce the protein expression of principal inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

In Vivo Pharmacological Evaluation in Preclinical Models

Promising in vitro results necessitate validation in in vivo preclinical models to assess the pharmacological effects in a whole organism. For the novel indole-3-carboxylic acid derivatives identified as AT1 receptor antagonists, biological studies in spontaneously hypertensive rats demonstrated their ability to lower blood pressure upon oral administration. One compound, in particular, exhibited a superior and longer-lasting antihypertensive effect compared to losartan nih.gov.

In cancer research, an in vivo study using BALB/C mice with lung cancer revealed that an indole-piperlongumine conjugate significantly inhibited tumor growth and volume mdpi.com. Furthermore, indole-3-carboxylic acid was shown to enhance the inhibitory effect of doxorubicin (B1662922) on xenograft tumors in nude mice, suggesting a potential combination therapy for colorectal cancer researchgate.net.

Therapeutic Potential in Disease Areas

The diverse biological activities of this compound and its derivatives translate into significant therapeutic potential across several disease areas.

Anti-cancer: The indole scaffold is a cornerstone in the development of anti-cancer agents jbarbiomed.com. Derivatives have shown the ability to inhibit key targets in oncology, including receptor tyrosine kinases like EGFR and VEGFR, and enzymes such as IDO1 and TDO that are involved in tumor immune escape mdpi.comrheniumshop.co.il. The pro-apoptotic and cell cycle-arresting properties of certain indole compounds further underscore their potential in oncology mdpi.com.

Anti-inflammatory: The discovery of potent and selective CysLT1 receptor antagonists from the indole class of compounds opens avenues for the development of new treatments for inflammatory conditions such as asthma and allergic rhinitis researchgate.net. The ability of some derivatives to inhibit key inflammatory mediators like iNOS and COX-2 further supports their anti-inflammatory potential nih.gov.

Antiviral: The identification of indole-3-carboxylic acid derivatives with potent in vitro activity against SARS-CoV-2 highlights their potential as antiviral agents nih.gov. One such derivative exhibited a high selectivity index, a key parameter for a promising drug candidate nih.govresearchgate.net. Furthermore, the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors demonstrates the versatility of the indole scaffold in combating viral infections mdpi.comnih.gov.

The following table summarizes the in vitro activity of a selected indole-3-carboxylic acid derivative against SARS-CoV-2.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | 1.84 | 144.30 | 78.6 |

| Data sourced from researchgate.netactanaturae.ru |

This table showcases the potent and selective antiviral activity of a specific indole derivative, underscoring the therapeutic promise of this class of compounds.

Role of this compound as a Privileged Scaffold in Drug Discovery

The indole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. ijpsr.infomdpi.com This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a valuable starting point for the development of novel therapeutic agents. mdpi.com The indole structure, a bicyclic aromatic heterocycle, is present in numerous natural products and synthetic compounds with significant biological activities. ijpsr.info Its unique ability to mimic peptide structures and interact with various enzymes has cemented its importance in drug discovery. ijpsr.infochula.ac.th

This compound combines the foundational indole scaffold with two reactive functional groups: a formyl group at the C3 position and a carboxylic acid at the C7 position. This specific arrangement offers a versatile platform for chemical modification and the synthesis of diverse compound libraries. The formyl group is an electrophilic site suitable for nucleophilic additions and condensation reactions, while the carboxylic acid provides a handle for forming amides, esters, or salts, which can modulate the compound's physicochemical properties and biological interactions. chemshuttle.com

The strategic placement of these functional groups allows for the exploration of a wide range of chemical space, leading to the discovery of derivatives with varied pharmacological profiles. Research has demonstrated that derivatives of the indole carboxylic acid scaffold exhibit a broad spectrum of biological activities. For instance, various indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. chula.ac.thnih.gov

A notable example in a related series is the development of 3-substituted 1H-indole-2-carboxylic acid derivatives as potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma treatment. nih.gov In one study, a derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid , emerged as a highly potent CysLT1 antagonist. nih.gov While this example features a 2-carboxylic acid, it highlights the potential of the substituted indole core in generating high-affinity ligands. Similarly, novel derivatives of indole-3-carboxylic acid have been synthesized and shown to have high nanomolar affinity for the angiotensin II type 1 (AT₁) receptor, demonstrating significant potential as antihypertensive agents. nih.gov

The versatility of the this compound scaffold is further illustrated by its use as a key intermediate in the synthesis of more complex, highly functionalized indole compounds. chemshuttle.com The defined substitution pattern enables chemists to develop advanced molecules with tailored properties for specific biological targets. chemshuttle.com

Table 1: Examples of Biologically Active Indole Carboxylic Acid Derivatives

| Derivative Class | Target/Activity | Therapeutic Potential |

|---|---|---|

| 3-Substituted 1H-indole-2-carboxylic acids | CysLT1 Receptor Antagonist | Asthma, Allergic Rhinitis |

| Indole-3-carboxylic acid derivatives | Angiotensin II (AT₁) Receptor Antagonist | Hypertension |

| Indole-3-carboxylic acid amino acid conjugates | Antibacterial, Anthelmintic | Infectious Diseases |

This table is generated based on data from cited research on related indole carboxylic acid scaffolds. nih.govnih.govresearchgate.net

Investigation of Metabolic Pathways and Stability in Biological Systems

The metabolic fate of a drug candidate is a critical factor in its development, influencing its efficacy, duration of action, and potential for toxicity. For this compound and its derivatives, understanding their metabolic pathways and stability is essential.

The indole nucleus itself can undergo various metabolic transformations, including oxidation and conjugation. However, the substituents on the indole ring play a major role in directing the metabolic pathways. The carboxylic acid group is a key pharmacophore but can also present metabolic challenges. researchgate.net Carboxylic acids are often subject to metabolic conjugation, primarily through glucuronidation, to form acyl glucuronides. This process can facilitate elimination but may sometimes lead to the formation of reactive metabolites. researchgate.net

The metabolic stability of the this compound scaffold can be significantly influenced by modifications at the N1 position of the indole ring. The presence of a proton at the N1 position can make the molecule susceptible to oxidative degradation. To enhance metabolic stability, a common strategy is N-alkylation. For example, the methylated analog, 3-formyl-1-methyl-1H-indole-7-carboxylic acid , shows improved metabolic stability compared to the unmethylated parent compound. This modification provides steric protection to the indole nitrogen, modulating its electronic properties and reducing its susceptibility to enzymatic attack.

Another approach to improve metabolic properties involves the use of bioisosteres for the carboxylic acid group. Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a specific moiety in a molecule to improve its drug-like characteristics. For carboxylic acids, common bioisosteres like tetrazoles have been investigated to enhance metabolic stability and eliminate adverse effects associated with the carboxyl group while retaining biological activity. researchgate.net

Table 2: Strategies to Enhance Metabolic Stability of Indole-7-Carboxylic Acid Scaffolds

| Position of Modification | Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| N1 (Indole Nitrogen) | Alkylation (e.g., Methylation) | Provides steric protection and modulates electronic properties. | Increased resistance to oxidative degradation. |

| C7 (Carboxylic Acid) | Bioisosteric Replacement (e.g., Tetrazole) | Mimics the carboxylic acid function while altering metabolic profile. | Reduced formation of reactive acyl glucuronides; improved stability. |

This table outlines common medicinal chemistry strategies based on available literature. researchgate.net

Emerging Trends, Challenges, and Future Research Directions in Indole Chemistry with a Focus on 3 Formyl 1h Indole 7 Carboxylic Acid

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of substituted indoles, particularly the introduction of a formyl group, has traditionally relied on methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. However, these methods often require harsh conditions and stoichiometric reagents, leading to poor atom economy and limited functional group tolerance. researchgate.netorganic-chemistry.org Recent advancements focus on catalytic, highly selective, and environmentally benign approaches for indole (B1671886) formylation.

Modern catalytic systems offer milder conditions and greater efficiency. For instance, iron-catalyzed C3-selective formylation using formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant provides a greener alternative to methods employing reagents like POCl3. researchgate.netorganic-chemistry.org Other innovative approaches include visible-light-promoted formylation using eosin (B541160) Y as a photoredox catalyst and tetramethylethylenediamine (TMEDA) as the carbon source. organic-chemistry.org This method is notable for its mild conditions and avoidance of metal catalysts. organic-chemistry.org The development of such catalytic C-H functionalization techniques is crucial for the efficient and regioselective synthesis of complex indoles like 3-formyl-1H-indole-7-carboxylic acid, minimizing waste and expanding the accessible chemical space. thieme-connect.comthieme-connect.com

| Catalyst System | Formyl Source | Key Advantages | Reference |

|---|---|---|---|

| Iron (FeCl3) | Formaldehyde / Aqueous Ammonia | Inexpensive, non-toxic catalyst, uses air as oxidant, scalable. | researchgate.netorganic-chemistry.org |

| Iodine / Activated Carbon | Hexamethylenetetramine (HMTA) | Metal-free, chemoselective, moderate to excellent yields. | colab.ws |

| Eosin Y (Photoredox) | Tetramethylethylenediamine (TMEDA) | Visible-light mediated, metal-free, environmentally friendly. | organic-chemistry.org |

| Electrochemistry | Aldehydes | Transition-metal free, excellent functional group tolerance. | acs.org |

Application in Fragment-Based Drug Discovery and Covalent Inhibitor Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. The indole nucleus is a quintessential fragment due to its prevalence in bioactive molecules and its ability to form key interactions with biological targets. This compound is an ideal candidate for FBDD campaigns. The indole-7-carboxylic acid moiety can serve as an anchor fragment, binding within a protein's active site, while the 3-formyl group provides a vector for fragment growth or linking.

Furthermore, the aldehyde functionality of the 3-formyl group makes this compound particularly interesting for the design of covalent inhibitors. Aldehydes can form reversible covalent bonds with nucleophilic residues in a protein's active site, such as the cysteine thiol group. acs.orgresearchgate.netnih.gov This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes, including aldehyde dehydrogenases (ALDHs) and proteases. nih.govnih.gov The indole scaffold can be tailored to direct the aldehyde "warhead" to the target residue, potentially leading to inhibitors with enhanced potency and prolonged duration of action. nih.gov This dual utility in both FBDD and covalent inhibitor design positions this compound as a versatile tool in modern medicinal chemistry.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to retrosynthesis and drug design. chemrxiv.orgillinois.edu For a molecule like this compound, these computational tools offer significant advantages.

| Application Area | AI/ML Tool/Technique | Potential Impact | Reference |

|---|---|---|---|

| Reaction Prediction | Machine Learning (e.g., Random Forest, Neural Networks) | Predicts regioselectivity and yield for C-H functionalization, optimizing synthesis conditions. | francis-press.comfrancis-press.com |

| Retrosynthesis | Reinforcement Learning, Neural Networks | Designs novel, efficient, and sustainable synthetic routes to the target molecule and its derivatives. | eurekalert.orgacs.org |

| Drug Design | Deep Learning, Generative Models | Generates novel indole derivatives with predicted biological activity and optimized pharmacokinetic properties. | chemrxiv.org |

Development of Prodrug Strategies and Targeted Delivery Systems

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, such as its solubility, stability, and bioavailability. Prodrug strategies offer a powerful solution to these issues. nih.govresearchgate.net this compound possesses two functional groups—a carboxylic acid and an indole N-H—that are amenable to prodrug modification.

The carboxylic acid can be converted into various ester prodrugs to enhance lipophilicity and cell membrane permeability. researchgate.net For example, creating an amino acid ester could leverage nutrient transporters for improved absorption. Conversely, introducing polar functional groups via an ester linkage can significantly increase aqueous solubility for parenteral administration. These modifications are designed to be cleaved in vivo by metabolic enzymes, such as esterases, to release the active parent drug. nih.govgoogleapis.com

Targeted delivery systems represent another frontier for enhancing the therapeutic efficacy of indole derivatives. mdpi.com Encapsulating the compound in nanocarriers like niosomes or nanoparticles can protect it from premature degradation and facilitate its delivery to specific tissues or organs. nih.govjchr.org For instance, pH-sensitive polymers can be used to create nanoparticles that release their payload specifically in the colon, a strategy that has been explored for indole acetic acid. nih.gov Such targeted approaches could maximize the therapeutic effect of this compound while minimizing systemic side effects. mdpi.com

Unexplored Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the indole-carboxylic acid scaffold is a well-established pharmacophore with a broad range of therapeutic applications. Derivatives of indole carboxylic acids have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aichemimpex.comnih.gov

The structural similarity to other bioactive indole derivatives suggests several promising avenues for investigation:

Oncology: Indole-3-carboxylic acid and indole-2-carboxylic acid derivatives have shown potent anticancer activity against various tumor cell lines, including breast cancer and leukemia. nih.gov

Metabolic Diseases: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key target in the management of type 2 diabetes. researchgate.net

Inflammation and Immunology: The indole structure is central to modulating inflammatory pathways. Given the role of related molecules as ligands for the aryl hydrocarbon receptor (AHR), this compound could have applications in autoimmune diseases and gut inflammation. mdpi.com

Screening this compound against a diverse panel of biological targets could uncover novel therapeutic activities and expand its potential applications in medicine. ontosight.ai

| Therapeutic Area | Potential Biological Target | Example of Related Scaffold | Reference |

|---|---|---|---|

| Oncology | Various (e.g., Tubulin, Kinases) | Indole-3-carboxylic acid esters | nih.gov |

| Diabetes | Fructose-1,6-bisphosphatase (FBPase) | 7-nitro-1H-indole-2-carboxylic acid derivatives | researchgate.net |

| Inflammatory Diseases | Aryl Hydrocarbon Receptor (AHR) | Indole-3-aldehyde, Indole acetic acid | mdpi.comnih.gov |

Addressing Synthetic Challenges and Improving Atom Economy

A primary challenge in the synthesis of polysubstituted indoles like this compound is achieving high regioselectivity. nih.gov Functionalizing both the C3 position of the pyrrole (B145914) ring and the C7 position of the benzene (B151609) ring without affecting other sites requires precise control, which can be difficult with classical methods. nih.govresearchgate.net Modern synthetic strategies, such as directing group-assisted C-H activation, are being developed to overcome this challenge. nih.gov

Improving the "greenness" of chemical syntheses is a major trend, with atom economy being a key metric. rsc.orgnih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. mdpi.com Many traditional named reactions, while historically important, suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. nih.gov

The shift towards catalytic, atom-economic reactions is crucial for the sustainable synthesis of indole derivatives. organic-chemistry.orgacs.orgresearchgate.net For example, a migratory cycloisomerization catalyzed by a Lewis acid can achieve 100% atom economy in the synthesis of certain indoles. acs.orgresearchgate.net By replacing stoichiometric formylating agents with catalytic systems and designing synthetic routes that minimize protecting groups and unnecessary redox manipulations, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly. organic-chemistry.orgresearchgate.netscientificupdate.com

常见问题

What are the established synthetic routes for 3-formyl-1H-indole-7-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound is commonly synthesized via condensation reactions. A standard method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolone or thiourea derivatives in acetic acid, catalyzed by sodium acetate. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours yields derivatives with moderate-to-high efficiency . Key factors affecting yield include reaction time, temperature, and stoichiometric ratios of reactants. Characterization of intermediates using melting point analysis (e.g., reported mp 308–309°C ) and spectroscopic methods (NMR, IR) is critical for verifying synthetic success.

What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Basic Research Question

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are essential for assessing purity. Structural confirmation relies on nuclear magnetic resonance (NMR) for elucidating the indole backbone and formyl/carboxylic acid functional groups. Melting point determination (e.g., 308–309°C ) and mass spectrometry (MS) validate molecular weight (CHNO, MW 189.16 ). Cross-referencing with computational simulations (e.g., molecular dynamics for analogs ) can resolve ambiguities in spectral assignments.

How can researchers optimize the synthesis of this compound derivatives for improved regioselectivity?

Advanced Research Question

Regioselectivity challenges arise during functionalization of the indole core. Strategies include:

- Catalytic control : Using sodium acetate to stabilize reactive intermediates during condensation .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to acetic acid .

- Temperature modulation : Lower temperatures (e.g., 60–80°C) reduce side reactions while maintaining reactivity .

Methodological validation via kinetic studies and DFT calculations can identify transition states influencing selectivity.

What computational tools are suitable for predicting the reactivity and stability of this compound in drug design?

Advanced Research Question

Molecular docking (AutoDock, Schrödinger) and density functional theory (DFT) simulations predict binding affinities and electronic properties. For example, analogs like methyl 3-formyl-1H-indole-7-carboxylate (Similarity: 0.88 ) can be modeled to study steric and electronic effects. Molecular dynamics (MD) simulations assess stability under physiological conditions, while QSAR models correlate structural features (e.g., substituent electronegativity) with biological activity.

How should researchers address discrepancies in reported physicochemical properties of this compound?

Advanced Research Question

Contradictory data (e.g., melting points, solubility) may stem from polymorphic forms or impurities. Mitigation strategies include:

- Reproducibility protocols : Strict adherence to documented synthetic and purification steps .

- Advanced characterization : Differential scanning calorimetry (DSC) and X-ray crystallography to identify polymorphs .

- Interlaboratory validation : Collaborative studies to standardize measurement conditions (e.g., heating rates for mp determination ).

What experimental precautions are necessary to ensure the stability of this compound during storage and handling?

Advanced Research Question

The compound’s stability is influenced by moisture, light, and temperature. Recommended practices:

- Storage : Under inert atmosphere (N or Ar) at –20°C to prevent degradation .

- Handling : Use desiccants and light-protected containers. Monitor for decomposition via periodic HPLC analysis .

- Safety : Wear P95 respirators and chemical-resistant gloves to minimize inhalation/skin contact risks .

How can researchers resolve conflicting data on reaction yields when synthesizing this compound derivatives?

Advanced Research Question

Yield discrepancies often arise from variations in reagent purity or catalytic efficiency. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。